molecular formula C11H15N3O3 B1449779 1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid CAS No. 1216234-17-1

1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid

Cat. No.: B1449779
CAS No.: 1216234-17-1
M. Wt: 237.25 g/mol
InChI Key: KSESZCUBSGESJO-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H15N3O3 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with pyrimidine compounds. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-hydroxy-6-methylpyrimidine with piperidine-3-carboxylic acid in the presence of a suitable catalyst can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their cyclization and functionalization. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Biological Activity

1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid (CAS Number: 1216234-17-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C11H15N3OC_{11}H_{15}N_{3}O. The structure features a piperidine ring substituted with a pyrimidine moiety, which is critical for its biological activity.

Pharmacological Profile

Recent studies have highlighted various biological activities associated with this compound:

1. Anticancer Activity
Research indicates that compounds with similar structural features exhibit potent anticancer properties. For instance, derivatives of pyrimidines have shown significant growth inhibition in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and others. In comparative studies, some derivatives demonstrated IC50 values lower than 10 μM, indicating strong efficacy against cancer cells .

2. Antiviral Properties
The compound's structural analogs have been evaluated for antiviral activity, particularly against influenza viruses. Some studies reported a reduction in viral load and improved survival rates in infected animal models, suggesting that similar compounds might possess direct antiviral effects .

3. Safety and Toxicity
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In animal studies, certain derivatives demonstrated no acute toxicity at high doses (up to 2000 mg/kg), indicating a favorable safety margin for further development .

The mechanisms through which this compound exerts its effects may involve:

1. Enzyme Inhibition
Compounds in this class often act as enzyme inhibitors, affecting pathways critical for cell proliferation and survival. For example, some studies suggest that they may inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation .

2. Apoptosis Induction
Induction of apoptosis in cancer cells has been observed with related compounds, potentially through the activation of caspases and disruption of mitochondrial membrane integrity .

Research Findings

StudyFindings
MDPI 2024Identified significant anticancer activity with IC50 values < 10 μM against MCF-7 cells.
PubChemReported favorable pharmacokinetic profiles with good oral bioavailability (31.8%) and clearance rates.
ChemDivHighlighted safety in toxicity studies with no adverse effects at high doses in mice.

Case Studies

Several case studies have investigated the biological activity of similar compounds:

Case Study 1: Anticancer Activity
A derivative with structural similarities to this compound was tested on MCF-7 and MDA-MB-231 cells, showing a significant reduction in cell viability and induction of apoptosis .

Case Study 2: Antiviral Efficacy
In a mouse model infected with influenza virus, a structurally related compound demonstrated a more than 2-log reduction in viral load, highlighting its potential as an antiviral agent .

Properties

IUPAC Name

1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-7-5-9(15)13-11(12-7)14-4-2-3-8(6-14)10(16)17/h5,8H,2-4,6H2,1H3,(H,16,17)(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSESZCUBSGESJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid
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